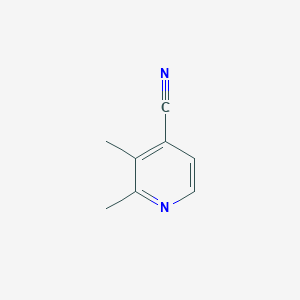

2,3-Dimethylisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCBKMUZABMXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2,3 Dimethylisonicotinonitrile

Transformations of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group capable of undergoing a range of transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions allow for the conversion of the nitrile into other valuable functional groups such as carboxylic acids, amines, and ketones.

Hydrolysis and Derived Conversions

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. While specific studies on the hydrolysis of 2,3-dimethylisonicotinonitrile are not extensively documented, the general mechanism involves the initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

For instance, the hydrolysis of a structurally related compound, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, is achieved using hydrobromic acid, leading to the corresponding carboxylic acid which then undergoes decarboxylation. google.com Applying this to this compound, it is expected that treatment with strong acid or base would convert the nitrile group to a carboxylic acid, yielding 2,3-dimethylisonicotinic acid.

Table 1: Expected Products from Hydrolysis of this compound

| Starting Material | Reagents and Conditions | Expected Intermediate | Expected Final Product |

|---|

Reduction Reactions

The reduction of the nitrile group is a key synthetic route to primary amines. chemguide.co.uk This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents. chemguide.co.ukorganic-chemistry.org

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.uk This method is widely used in industrial processes for its efficiency.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the laboratory-scale reduction of nitriles to primary amines. chemguide.co.uklibretexts.org The reaction proceeds by the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, it is generally not reactive enough to reduce nitriles on its own but can be effective when used in conjunction with other reagents like Co(OPiv)₂. chemguide.co.ukorganic-chemistry.org

Table 2: General Methods for the Reduction of Nitriles to Primary Amines

| Reagent(s) | General Reaction | Product Type |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic Hydrogenation | Primary Amine |

| LiAlH₄, then H₂O | Hydride Reduction | Primary Amine |

For this compound, these reduction methods are expected to yield (2,3-dimethylpyridin-4-yl)methanamine.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to the formation of a variety of products. libretexts.org The general reaction involves the addition of a nucleophile to the carbon-nitrogen triple bond, forming an imine anion intermediate which can then be hydrolyzed to a ketone or undergo further reactions. libretexts.orglibretexts.org

This reactivity is fundamental to many carbon-carbon bond-forming reactions. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to nitriles to form ketones after an aqueous workup. The reaction proceeds through a magnesium or lithium salt of an imine, which is subsequently hydrolyzed.

Pyridine (B92270) Ring Reactivity and Functionalization

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. beilstein-journals.org The presence of activating methyl groups and the electron-withdrawing nitrile group on this compound creates a unique substitution pattern that directs further functionalization.

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis for modifying aromatic and heteroaromatic rings without the need for pre-functionalized starting materials. nih.gov For pyridine derivatives, transition-metal catalysis is often employed to achieve regioselective C-H activation. nih.govnsf.gov

The nitrogen atom in the pyridine ring can act as a directing group, favoring functionalization at the C2 (ortho) position. nsf.gov However, the substitution pattern of this compound, with methyl groups at C2 and C3, blocks the typical ortho-functionalization. This directs potential C-H activation to the C5 and C6 positions of the pyridine ring.

Iridium-catalyzed C-H borylation is a notable method for the functionalization of pyridines, often showing a preference for the meta-position. snnu.edu.cn For 2,4-dimethylpyridine, borylation occurs predominantly at the C5 (meta) position. snnu.edu.cn Given the electronic similarities, a similar regioselectivity could be anticipated for this compound. Subsequent cross-coupling reactions of the resulting boronate ester would allow for the introduction of a wide range of substituents.

Palladium-catalyzed C-H arylation, often directed by ligands, can also be used to functionalize pyridine rings. For pyridine itself, conditions have been developed for C3-arylation. beilstein-journals.orgnih.gov The electronic environment of the C5 and C6 positions in this compound, influenced by the adjacent methyl and nitrile groups, would be the determining factor for the site of such functionalizations.

Radical-Mediated Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. aklectures.com Radicals can be generated through various methods, including the use of radical initiators or photoredox catalysis. aklectures.com These reactive intermediates can then participate in addition or substitution reactions.

In the context of pyridines, radical reactions can lead to the introduction of alkyl or aryl groups. While specific studies on radical-mediated reactions of this compound are scarce, related research on other substituted pyridines provides insight. For example, photoredox-catalyzed reactions have been used to generate alkyl radicals that can add to the pyridine ring. acs.org

Furthermore, radical-radical cross-coupling reactions represent a modern approach for forming new bonds. researchgate.net A study involving 2,6-dimethylisonicotinonitrile (B109327) demonstrated its participation in a visible-light-promoted radical cascade reaction. core.ac.uk This suggests that this compound could also be a viable substrate in similar radical-mediated transformations, potentially leading to novel functionalized pyridine derivatives. The regioselectivity of such radical additions would be governed by the stability of the resulting pyridine radical intermediate.

Derivatization for Specific Synthetic or Analytical Purposes

The targeted modification of this compound serves as a strategic approach to produce derivatives with tailored properties for specific applications in both synthesis and analysis. The derivatization of the nitrile group or the pyridine ring can lead to a diverse range of compounds with altered reactivity, functionality, and detectability.

For synthetic purposes, derivatization is a key strategy to introduce new functional groups, enabling further chemical transformations. The nitrile functionality, for instance, can be converted into a variety of other groups. While specific research on this compound is limited, the reactivity of the nitrile group is well-established in organic synthesis. It can undergo hydrolysis to form the corresponding carboxylic acid, 2,3-dimethylisonicotinic acid, or be reduced to the amine, (2,3-dimethylpyridin-4-yl)methanamine. These transformations create versatile intermediates for the synthesis of more complex molecules.

In the realm of analytical chemistry, derivatization is often employed to enhance the detectability of an analyte or to improve its separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For a compound like this compound, which lacks a strong chromophore, derivatization can introduce a UV-active or fluorescent tag, significantly improving detection limits. For example, reduction of the nitrile to the primary amine followed by reaction with a labeling agent such as dansyl chloride would yield a highly fluorescent derivative suitable for sensitive quantification in biological or environmental samples.

Although detailed experimental findings on the derivatization of this compound are not extensively reported in publicly available literature, the general principles of organic and analytical chemistry provide a clear framework for its potential transformations. The table below outlines some of the plausible derivatization reactions, the resulting derivatives, and their intended purposes.

Table 1: Potential Derivatization Reactions of this compound

| Derivative Name | Reaction Type | Reagents and Conditions | Purpose |

| 2,3-Dimethylisonicotinic acid | Hydrolysis | Acid or base catalysis, H₂O, heat | Synthetic intermediate |

| (2,3-Dimethylpyridin-4-yl)methanamine | Reduction | LiAlH₄ in THF; or H₂, Raney Ni | Synthetic intermediate, precursor for analytical derivatization |

| N-((2,3-Dimethylpyridin-4-yl)methyl)-5-(dimethylamino)naphthalene-1-sulfonamide | Amine Derivatization | Dansyl chloride, triethylamine | Fluorescent labeling for analytical detection |

| 2,3-Dimethyl-N'-hydroxyisonicotinimidamide | Addition | Hydroxylamine, base | Synthetic intermediate |

Further research into the specific reaction conditions and the analytical performance of these derivatives would be necessary to fully exploit the potential of this compound as a versatile chemical building block.

Advanced Spectroscopic Characterization of 2,3 Dimethylisonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. arxiv.org For 2,3-Dimethylisonicotinonitrile, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of distinct proton environments and their neighboring protons. tdx.cat In a typical deuterated solvent like CDCl₃, the spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the two different methyl groups. The aromatic protons, being on a pyridine (B92270) ring, would appear in the downfield region (typically δ 7.0-9.0 ppm). The methyl groups would appear in the upfield region (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. uc.pt For the symmetric this compound, eight distinct signals are predicted, one for each carbon atom in the molecule, including the nitrile carbon. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the nitrile group. vulcanchem.com The nitrile carbon (C≡N) is characteristically found far downfield. vulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.4 | Doublet | H-6 |

| ¹H | ~7.5 | Doublet | H-5 |

| ¹H | ~2.6 | Singlet | C2-CH₃ |

| ¹H | ~2.4 | Singlet | C3-CH₃ |

| ¹³C | ~160 | Singlet | C-2 |

| ¹³C | ~150 | Singlet | C-6 |

| ¹³C | ~135 | Singlet | C-5 |

| ¹³C | ~130 | Singlet | C-3 |

| ¹³C | ~120 | Singlet | C-4 |

| ¹³C | ~117 | Singlet | -C≡N |

| ¹³C | ~22 | Singlet | C2-CH₃ |

| ¹³C | ~19 | Singlet | C3-CH₃ |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. researchgate.net When a molecule is ionized in a mass spectrometer, typically through electron impact (EI), it forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) gives the molecular weight.

For this compound (C₈H₈N₂), the exact molecular weight is 132.0688 g/mol . The high-resolution mass spectrum would show a molecular ion peak at this m/z value. The molecular ion is often energetically unstable and can break into smaller, characteristic fragments. The analysis of these fragments provides structural confirmation.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated compounds, leading to a significant peak at m/z 117.

Loss of hydrogen cyanide (HCN): The pyridine ring or nitrile group can lead to the elimination of HCN, resulting in a fragment at m/z 105.

Ring fragmentation: Cleavage of the substituted pyridine ring can lead to various smaller charged fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Identity of Lost Neutral Fragment |

| 132 | [C₈H₈N₂]⁺• | (Molecular Ion) |

| 117 | [C₇H₅N₂]⁺ | •CH₃ |

| 105 | [C₇H₇N]⁺• | HCN |

| 91 | [C₆H₅N]⁺• | CH₃CN |

| 77 | [C₆H₅]⁺ | C₂H₃N₂• |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Molecular Structure Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the most prominent and diagnostic peak would be the C≡N stretching vibration, which appears in a relatively clear region of the spectrum. Other expected absorptions include C-H stretches for the methyl and aromatic groups, and C=C/C=N stretching vibrations characteristic of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C≡N stretch is also strongly Raman active. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum than in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | Aromatic (sp²) | 3100-3000 | Medium-Weak | Strong |

| C-H Stretch | Aliphatic (sp³) | 3000-2850 | Medium | Medium |

| C≡N Stretch | Nitrile | 2240-2220 | Strong, Sharp | Strong, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1600-1450 | Medium-Strong | Medium-Strong |

| C-H Bend | Methyl | 1460-1370 | Medium | Medium |

| C-H Out-of-Plane Bend | Aromatic | 900-675 | Strong | Weak |

Electronic Absorption Spectroscopy (UV-Vis, Vacuum Ultraviolet) for Electronic Transitions

Electronic absorption spectroscopy measures the absorption of ultraviolet (UV) and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing conjugated π-systems and heteroatoms with non-bonding electrons (n-electrons), such as this compound.

The spectrum of this compound is expected to be characterized by absorptions in the UV region arising from π → π* and n → π* electronic transitions associated with the pyridine ring and the nitrile group.

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are often observed as a shoulder on the more intense π → π* bands.

The solvent can influence the position and intensity of these absorption bands.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

| π → π | π (Pyridine ring) → π | ~200-280 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (Nitrogen lone pair) → π | ~270-300 nm | Low (100-1,000 L mol⁻¹ cm⁻¹) |

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylisonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of organic compounds. rsc.org These methods are used to calculate the electronic structure, optimized geometry, and vibrational frequencies, which are fundamental to understanding the molecule's behavior. For a molecule like 2,3-dimethylisonicotinonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a robust theoretical foundation for its chemical characteristics. researchgate.netnih.gov

HOMO-LUMO Interactions: The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wuxibiology.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic transitions and chemical reactions. wuxibiology.comnih.gov

In substituted pyridines, the HOMO-LUMO gap is influenced by the nature and position of the substituents. nih.gov For this compound, the electron-donating methyl groups and the electron-withdrawing nitrile group on the pyridine (B92270) ring will modulate the energies of the frontier orbitals. Studies on related cyanopyridine derivatives show that the HOMO is often localized on the pyridine ring, while the LUMO is associated with the nitrile group and the ring itself. The HOMO-LUMO gap for various substituted pyridines and nitriles has been computationally determined, and these values are crucial for predicting their electronic properties and potential applications in materials science. nih.govnih.govnih.gov

Table 1: Representative Calculated HOMO-LUMO Gaps for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Source |

|---|---|---|---|---|---|

| Pyridine | DFT | - | - | 7.56 | nih.gov |

| 2,5-Lutidine | B3LYP/6-311++G(d,p) | -5.79 | -0.32 | 5.47 | rsc.org |

| 4-Cyanopyridine | - | - | - | - | d-nb.info |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For nitrogen-containing heterocycles, the area around the nitrogen atom is typically a region of negative potential (red/yellow), indicating its role as a Lewis base and a site for electrophilic attack or hydrogen bonding. nih.gov Conversely, the nitrile group, being strongly electron-withdrawing, creates a region of positive potential around adjacent atoms, making them susceptible to nucleophilic attack. In this compound, the MEP would show a negative potential near the pyridine nitrogen and a positive potential region influenced by the cyano group, with the methyl groups slightly increasing the electron density on the ring. researchgate.netscirp.org

Computational methods can predict a molecule's reactivity and the most likely pathways for its reactions. rsc.org Reactivity descriptors derived from DFT, such as Fukui functions and global reactivity indices (e.g., chemical hardness, electrophilicity), help to identify the most reactive sites within the molecule. rsc.orgresearchgate.net For this compound, the pyridine nitrogen atom is a primary site for protonation and coordination to Lewis acids. cardiff.ac.ukbiointerfaceresearch.com The nitrile group is a key functional group that can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The methyl groups can influence the regioselectivity of reactions through steric hindrance and their electron-donating effects. Theoretical studies on the reactivity of lutidines and other pyridine derivatives have successfully rationalized their behavior in various chemical transformations, including frustrated Lewis pair (FLP) chemistry and adsorption on metal surfaces. researchgate.netbiointerfaceresearch.comresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal its dynamic properties, such as solvation shell structure, conformational fluctuations, and binding stability. japsonline.comresearchgate.net While specific MD studies on this compound are not prominent, the methodology is widely applied to pyridine derivatives to understand their interactions in complex environments, such as their stability in protein binding pockets or their pyrolysis mechanisms. nih.govjapsonline.comresearchgate.netnih.gov These simulations are crucial for drug design and materials science, as they can predict how a molecule will behave in a realistic, dynamic setting. bohrium.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its biological activity or a physical property. researchgate.netnih.govresearchgate.net For analogues of this compound, QSAR models can be developed to predict activities such as enzyme inhibition or cytotoxicity. nih.govnih.govacs.orgdntb.gov.ua

Key molecular descriptors in these models often include electronic parameters (like HOMO-LUMO energies), steric parameters, and hydrophobicity (logP). nih.gov Numerous QSAR studies have been successfully performed on libraries of pyridinecarbonitriles and related nitrile-containing compounds to guide the design of new molecules with enhanced potency or desired properties. researchgate.netnih.govnih.gov For instance, a QSAR model might reveal that increasing the electron-withdrawing strength at a certain position while maintaining a specific molecular shape enhances a particular biological activity.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Nitrile and Pyridine Analogues

| Descriptor Type | Examples | Relevance | Source |

|---|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole moment, Atomic charges | Describes reactivity, polarity, and electrostatic interactions. | nih.gov |

| Topological | Molecular connectivity indices, Wiener index | Encodes information about molecular size, shape, and branching. | nih.gov |

| Physicochemical | LogP, Molar refractivity, Polar surface area | Relates to solubility, membrane permeability, and transport properties. | nih.gov |

| Steric/3D | Molecular volume, Surface area, CoMFA/CoMSIA fields | Describes the spatial arrangement and bulk of the molecule. | japsonline.comnih.gov |

Applications and Biological/materials Science Relevance of the 2,3 Dimethylisonicotinonitrile Scaffold

Medicinal Chemistry and Drug Discovery

The isonicotinonitrile core, characterized by a pyridine (B92270) ring with a nitrile group at the 4-position, is a versatile scaffold in drug discovery. However, the specific substitution pattern of two methyl groups at the 2 and 3 positions in 2,3-Dimethylisonicotinonitrile appears to be a largely unexplored chemical space.

This compound as a Privileged Scaffold for Bioactive Molecules

Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. nih.govmdpi.comnih.gov Such studies systematically modify a molecule's structure to determine the effect on its biological activity. A comprehensive search of scientific databases reveals a lack of specific SAR studies conducted on derivatives of this compound. While SAR studies for other isonicotinonitrile-containing compounds exist, the specific contributions of the 2,3-dimethyl substitution pattern to biological activity have not been systematically explored or reported.

Scaffold Hopping and Isosteric Replacements using Isonicotinonitrile Frameworks

Scaffold hopping is a computational or experimental strategy to identify structurally novel compounds that retain the biological activity of a known parent molecule. Isosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties. The isonicotinonitrile framework, in general, can be considered in such strategies. For example, the nitrile group can be an isosteric replacement for other functional groups in certain contexts. However, there are no specific examples in the literature where the this compound scaffold has been explicitly utilized in a scaffold hopping or isosteric replacement campaign to generate new bioactive molecules.

Materials Science and Supramolecular Chemistry

In materials science, the design of organic ligands is crucial for the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with desired properties. purdue.edunih.govnih.gov The pyridine nitrogen and the nitrile group of isonicotinonitriles offer potential coordination sites for metal ions.

Design of Ligands Based on the this compound Unit

The design of ligands for supramolecular chemistry relies on predictable coordination vectors and intermolecular interactions. The this compound molecule possesses a nitrogen atom in the pyridine ring and a nitrile group, both of which could potentially coordinate with metal centers. wikipedia.org However, a thorough review of the chemical literature, including structural databases, does not yield any reported instances of this compound being used as a ligand in the synthesis of coordination complexes or supramolecular structures. The steric hindrance from the two adjacent methyl groups might influence its coordination behavior, potentially making it a less favored building block compared to less substituted isonicotinonitriles. While the synthesis of coordination polymers with other substituted pyridine ligands is well-documented, the specific use of the this compound unit in this context remains an open area of research.

Molecular Recognition and Self-Assembly Processes

The precise arrangement of molecules into ordered superstructures through non-covalent interactions is the essence of molecular recognition and self-assembly. ontosight.ai These processes are fundamental to the creation of novel materials with tailored properties. The this compound scaffold, with its distinct arrangement of donor and acceptor sites, holds theoretical promise for acting as a versatile building block in supramolecular chemistry.

The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, while the methyl groups can participate in weaker C-H···π or C-H···N interactions. This combination of directional interactions could, in principle, guide the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. For instance, studies on related pyridine carboxylic acids have demonstrated their ability to form 1-D polymers and 2-D sheet structures through hydrogen bonding. acs.orgnih.gov While the nitrile group is a weaker hydrogen bond acceptor than a carboxylic acid, its linear geometry could enforce specific packing arrangements.

Furthermore, the pyridine nitrogen is a well-established coordination site for metal ions. This opens the door to metal-directed self-assembly, where the this compound unit could act as a ligand, forming discrete coordination complexes or extended coordination polymers. mdpi.com The steric bulk of the adjacent methyl groups would undoubtedly influence the coordination geometry and the resulting supramolecular architecture, potentially leading to the formation of unique and selective host-guest systems. However, without experimental data, the specific self-assembly behavior of this compound remains a subject for future investigation.

Potential in Organic Redox Flow Battery Materials

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage, relying on the reversible oxidation and reduction of organic molecules. chemimpex.commdpi.comsandia.govglobal-sei.com The development of stable, high-performance redox-active materials is a key area of research in this field. Pyridine derivatives have been explored as potential components in RFBs due to their electrochemical activity.

The this compound scaffold possesses redox-active sites. The pyridine ring can undergo reduction, and the nitrile group can also be electrochemically active under certain conditions. The substitution pattern of the methyl groups would influence the redox potential and the stability of the resulting radical ions. For a molecule to be a viable candidate for RFB applications, it must exhibit high solubility in the electrolyte, chemical and electrochemical stability over numerous cycles, and suitable redox potentials.

While there is no specific research on this compound for this application, studies on other nitrogen-containing heterocyclic compounds are paving the way. The exploration of this and other pyridine-based structures could lead to the development of new, cost-effective, and sustainable materials for next-generation energy storage solutions. Further research would be necessary to determine the electrochemical properties and long-term stability of this compound and its derivatives in a flow battery environment.

Catalysis and Ligand Development

The pyridine moiety is a ubiquitous ligand in transition metal catalysis, valued for its ability to coordinate to a wide range of metal centers and influence their catalytic activity. nih.govacs.org The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents. The this compound scaffold offers a unique substitution pattern that could be advantageous in certain catalytic applications.

The nitrogen atom of the pyridine ring is a strong σ-donor, while the nitrile group is electron-withdrawing. This electronic push-pull effect could modulate the electron density at the metal center, thereby influencing its reactivity. The two methyl groups in the 2- and 3-positions introduce significant steric bulk around the nitrogen atom, which could be beneficial for promoting certain catalytic transformations by creating a specific chiral pocket or by facilitating reductive elimination steps.

Derivatives of dimethylpyridines have been used in the development of ligands for various catalytic reactions. nih.gov For example, Schiff base ligands derived from substituted pyridines have been shown to form active metal complexes for a variety of transformations. core.ac.uk The this compound scaffold could serve as a precursor for the synthesis of novel mono- or bidentate ligands for applications in cross-coupling reactions, hydrogenation, or polymerization catalysis. The specific performance of such ligands would, of course, depend on the nature of the metal and the reaction conditions.

Agrochemical Applications

Pyridine-based compounds are a well-established class of agrochemicals, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. jubilantingrevia.com The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring.

While there is no direct evidence of this compound being used as an agrochemical, its structural features suggest potential in this area. The nitrile group is a common feature in many bioactive molecules, and the dimethylpyridine core is present in some commercial products. For instance, derivatives of dimethylpyridine have been investigated for their biological activities. mdpi.comosi.lvresearchgate.net

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The this compound scaffold could serve as a valuable building block for the creation of new potential pesticides. Its derivatives could be synthesized and evaluated for their herbicidal, insecticidal, or fungicidal properties. The specific substitution pattern may lead to novel modes of action or improved efficacy against resistant pests.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines, including 2,3-Dimethylisonicotinonitrile, is traditionally reliant on methods that can involve harsh conditions or expensive catalysts. The future of its synthesis is geared towards greener and more sustainable approaches.

Biocatalysis: A promising avenue is the use of enzymes to catalyze the formation of the nitrile group. Nitrilases, for instance, have been shown to effectively hydrolyze isonicotinonitrile. researchgate.net Future research could focus on discovering or engineering nitrilases that can perform the reverse reaction—the cyanation of a corresponding precursor to this compound—under mild, aqueous conditions. The development of "deprotectase" biocatalysts also offers a green method for selective modifications in multi-step synthetic routes. rsc.org Biocatalytic and chemoenzymatic strategies are increasingly seen as promising alternatives to traditional synthesis, offering high selectivity and milder reaction conditions. nih.gov

Photocatalysis: Visible-light photoredox catalysis is another burgeoning field that offers energy-efficient reaction pathways. core.ac.uk This technique can facilitate radical-based reactions under ambient temperature and pressure. Research into photocatalytic methods for the C-H functionalization or cyanation of 2,3-dimethylpyridine would represent a significant step forward in the sustainable production of this compound. rsc.org

Flow Chemistry: Continuous flow reactors can improve the safety, efficiency, and scalability of chemical processes. For related compounds like 3,5-Dimethylisonicotinonitrile, flow chemistry has been proposed to optimize production. Applying this technology to the synthesis of this compound could lead to higher yields, better process control, and reduced waste.

Elucidation of Complex Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic protocols. wikipedia.org For this compound, future research will likely involve a synergistic combination of experimental and computational techniques.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping out the energy landscapes of reaction pathways. acs.org Such computational studies can elucidate complex, stepwise mechanisms, such as those involving Single Electron Transfer (SET), Halogen Atom Transfer (XAT), and Hydrogen Atom Transfer (HAT) processes, which are relevant for reactions involving cyanoarenes. rsc.org For this compound, DFT could be used to predict reactivity, explore transition states, and understand the regioselectivity of its reactions, providing insights that are difficult to obtain through experimentation alone.

Kinetic Analysis: Detailed kinetic studies, including techniques like variable-temperature NMR, can validate the mechanisms proposed by computational models. researchgate.net By determining reaction orders and activation parameters, researchers can gain a quantitative understanding of the factors that govern the reactivity of this compound.

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, can allow for the real-time monitoring of reactions. This can help in the identification of transient intermediates and transition states, providing direct evidence for proposed reaction pathways.

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyridine (B92270) and isonicotinonitrile scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netontosight.ai While direct biological data for this compound is not widely available, its structural features suggest potential for therapeutic applications. The positional isomerism is known to affect properties like solubility and binding affinity, making the exploration of this specific isomer a worthwhile endeavor.

Kinase Inhibition: Substituted pyridines are key components of many kinase inhibitors used in oncology. google.com The isonicotinonitrile moiety has been incorporated into inhibitors targeting enzymes like Syk kinase and JAK-kinases, which are implicated in inflammatory diseases and cancers. google.com Future research could involve screening this compound and its derivatives against a wide panel of kinases to identify novel inhibitors.

Epigenetic Targets: Histone demethylase inhibitors are another area where isonicotinic derivatives have shown promise. google.com These enzymes are crucial in epigenetic regulation and are considered important targets for cancer therapy. Synthesizing and testing derivatives of this compound could lead to the discovery of new modulators of epigenetic pathways.

Neurodegenerative Diseases: Derivatives of the related 2,5-Dimethylisonicotinonitrile have been investigated for their potential neuroprotective effects, including the inhibition of enzymes associated with neurodegenerative diseases. This suggests that the 2,3-dimethyl isomer could also be a starting point for the development of therapeutics for conditions like Alzheimer's or Parkinson's disease. The discovery of novel dual adenosine (B11128) A2A and A1 receptor antagonists for Parkinson's disease highlights the potential of pyridine-based scaffolds in this area. nih.gov

Pharmacophore Modeling and Drug Design: Modern drug discovery often employs computational tools like pharmacophore modeling to identify potential drug candidates. dovepress.commdpi.com The 3D structure of this compound can be used to build pharmacophore models and virtually screen for potential biological targets, accelerating the initial phases of drug discovery.

Advanced Functional Material Design Based on the Isonicotinonitrile Scaffold

The isonicotinonitrile unit is a versatile building block for the creation of advanced functional materials due to its ability to act as a ligand and its inherent electronic properties. researchgate.netpharmacompass.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the nitrile group allow isonicotinonitrile to act as a mono- or bidentate ligand, bridging metal centers to form coordination polymers. researchgate.netoup.com This has been demonstrated with various transition metals. Furthermore, isonicotinonitrile derivatives are used to construct functional MOFs. For example, 2,6-di(pyrazol-1-yl)isonicotinonitrile has been used to create iron-based spin-crossover (SCO) materials, which can switch between two different spin states and have potential applications in molecular electronics and data storage. bohrium.com The specific stereoelectronic profile of this compound could lead to new MOFs with unique topologies and properties.

Organic Light-Emitting Diodes (OLEDs): The isonicotinonitrile scaffold is a key component in materials developed for OLEDs. researchgate.netmdpi.comossila.com By combining it with other aromatic units, such as carbazole, researchers have synthesized universal bipolar host materials for highly efficient red, green, and blue phosphorescent OLEDs (PhOLEDs). rsc.orgacs.orgacs.org These materials exhibit excellent thermal stability and high triplet energy levels. rsc.org The design of new emitters and host materials incorporating the this compound core could lead to further improvements in the efficiency, color purity, and operational lifetime of OLED devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters: Isonicotinonitrile derivatives have been successfully used to create novel TADF emitters. researchgate.net These materials are crucial for the next generation of OLEDs as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Future work could focus on synthesizing and characterizing TADF emitters based on this compound to explore their photophysical properties.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The nitrile group acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s para position. Methyl groups at 2,3-positions sterically hinder ortho/meta reactivity, favoring Suzuki-Miyaura couplings at the 4-position. Computational studies (DFT) predict charge distribution, aiding in designing ligands for catalytic systems . Experimental validation via X-ray crystallography (e.g., Pbca space group parameters) confirms molecular geometry .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

- Detection Limits : Use UPLC-MS/MS for sub-ppm impurity detection. Calibrate with certified reference materials (CRMs) .

- Matrix Effects : Co-eluting impurities (e.g., chlorinated byproducts) require gradient elution and tandem mass spectrometry for resolution .

- Validation : Follow ICH guidelines for method validation (precision, accuracy, linearity) .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking Studies : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock. Compare binding affinities with known inhibitors .

- QSAR Models : Correlate substituent effects (e.g., halogenation at 4,6-positions) with bioactivity data to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

What are the best practices for reporting structural and synthetic data in publications?

Basic Research Question

- Data Reproducibility : Include detailed experimental procedures (e.g., reaction time, solvent ratios) and characterization data (NMR, HRMS) .

- CIF Files : Deposit crystallographic data in repositories like CCDC, citing parameters (e.g., a = 7.963 Å, Z = 8) .

- Ethical Compliance : Disclose funding sources (e.g., Hunan Natural Science Foundation) and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.